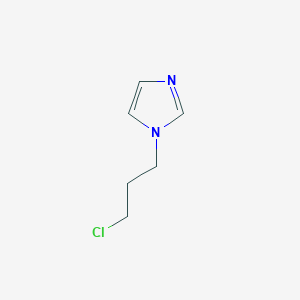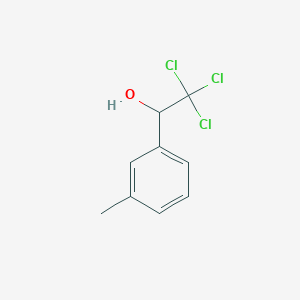
2,2,2-trichloro-1-m-tolylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a benzene ring with a methyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,2,2-trichloro-1-m-tolylethanol typically involves the reaction of benzaldehydes with trichloromethyl reagents. One common method is the base-catalyzed condensation reaction of benzaldehydes with trichloromethyl compounds . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Trichloromethyl)-3-methylbenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Alpha-(Trichloromethyl)-3-methylbenzenemethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-1-m-tolylethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-(Trichloromethyl)benzyl acetate: This compound has a similar structure but with an acetate group instead of a hydroxyl group.
Alpha-(Trichloromethyl)benzyl alcohol: Similar to 2,2,2-trichloro-1-m-tolylethanol but without the methyl group on the benzene ring.
Uniqueness
Alpha-(Trichloromethyl)-3-methylbenzenemethanol is unique due to the presence of both a trichloromethyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H9Cl3O |
|---|---|
Peso molecular |
239.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3 |
Clave InChI |
CNYHOYSRPFLZHE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
SMILES canónico |
CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



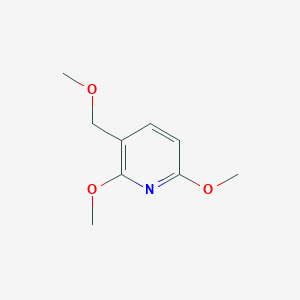
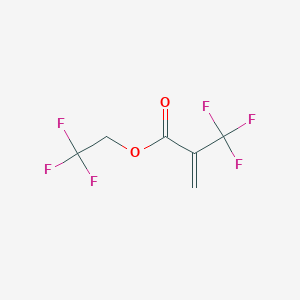
![7-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1643496.png)
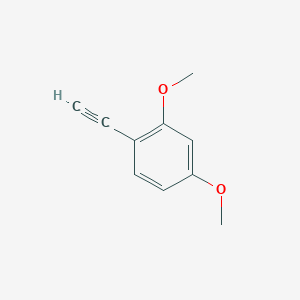


![5-(Tributylstannyl)-7-(5-(tributylstannyl)-2,3-dihydrothieno[3,4-B][1,4]dioxin-7-YL)-2,3-dihydrothiene](/img/structure/B1643509.png)

![4-NITROPHENYL (2S)-2-{[(BENZYLOXY)CARBONYL]AMINO}-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B1643528.png)

